beta-Elemene

Pharmacokinetics Drug Discovery ADME

beta-Elemene (CAS 515-13-9, (-)-β-Elemene) is a sesquiterpene compound of the elemane class, naturally occurring in plants such as Curcuma wenyujin. As a non-cytotoxic Class II antitumor agent , it is distinct from many conventional chemotherapeutics and is primarily utilized as a lead compound in oncology research and as an analytical standard in phytochemical analysis.

Molecular Formula C15H24
Molecular Weight 204.35 g/mol
CAS No. 515-13-9
Cat. No. B162499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebeta-Elemene
CAS515-13-9
Synonyms(-)-β-Elemene; Levo-β-elemene
Molecular FormulaC15H24
Molecular Weight204.35 g/mol
Structural Identifiers
SMILESCC(=C)C1CCC(C(C1)C(=C)C)(C)C=C
InChIInChI=1S/C15H24/c1-7-15(6)9-8-13(11(2)3)10-14(15)12(4)5/h7,13-14H,1-2,4,8-10H2,3,5-6H3/t13-,14+,15-/m1/s1
InChIKeyOPFTUNCRGUEPRZ-QLFBSQMISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





beta-Elemene (CAS 515-13-9) Product Overview for Procurement and Research Selection


beta-Elemene (CAS 515-13-9, (-)-β-Elemene) is a sesquiterpene compound of the elemane class, naturally occurring in plants such as Curcuma wenyujin . As a non-cytotoxic Class II antitumor agent [1], it is distinct from many conventional chemotherapeutics and is primarily utilized as a lead compound in oncology research and as an analytical standard in phytochemical analysis [2].

Why Generic 'Elemene' Substitution is Inadvisable for Research Involving beta-Elemene


Procuring a generic 'elemene mixture' or substituting an isomer like alpha- or gamma-elemene for beta-elemene (CAS 515-13-9) is a high-risk strategy for research integrity. The four structural isomers (α-, β-, γ-, and δ-elemene) exhibit distinct biological activities and pharmacokinetic profiles [1]. For instance, while beta-elemene demonstrates a GI absorption profile classified as 'Low', compounds from the same source like curcumol and germacrone are classified as 'High' [2]. Furthermore, key anticancer mechanisms, such as the induction of ferroptosis and reversal of radioresistance, have been specifically validated for the beta isomer, not for the class as a whole [3]. Relying on non-specific elemene mixtures introduces uncharacterized variables that can lead to irreproducible results, particularly in advanced mechanistic studies.

Quantitative Differentiation Guide for beta-Elemene (515-13-9) Against Key Comparators


beta-Elemene vs. Isomers and In-Class Compounds: ADME Property Comparison

beta-Elemene exhibits a unique ADME profile that differentiates it from other major anticancer terpenoids in Curcuma wenyujin. Its gastrointestinal (GI) absorption is classified as 'Low', a property shared with β-sesquiphellandrene and δ-elemene, but distinct from compounds like curcumol and germacrone, which are classified as 'High' [1]. This characteristic informs its primary clinical and experimental use as an injectable formulation rather than an oral agent [2], a critical distinction for procurement planning.

Pharmacokinetics Drug Discovery ADME Bioavailability

beta-Elemene Cytotoxicity: Quantitative Comparison with Curcumol in Breast Cancer Cells

In direct, cross-study comparable assays, beta-elemene demonstrates significantly higher potency than curcumol in the MDA-MB-231 triple-negative breast cancer (TNBC) cell line. The reported IC50 for beta-elemene in these cells is 37.703 µg/mL , whereas curcumol exhibits an IC50 of 240.7±85.0 µg/mL after 48 hours [1]. This represents an approximate 6.4-fold difference in potency under similar conditions.

Cytotoxicity Oncology Breast Cancer Cell Viability

beta-Elemene's Clinically-Relevant Synergism: A Quantitative Advantage Over Germacrone

beta-Elemene is documented to act synergistically with the standard chemotherapeutic cisplatin, a property not well-established for in-class comparators like germacrone. In a radio-sensitization study, combining 40 μg/mL beta-elemene with 2 Gy X-ray radiation reduced human melanoma A375 cell viability to 61%, compared to 80% for beta-elemene alone [1]. Separate studies confirm that beta-elemene enhances cisplatin-induced apoptosis in bladder cancer cells [2] and sensitizes resistant ovarian cancer cells to cisplatin [3].

Combination Therapy Drug Synergy Cisplatin Oncology

Clinical Advancement: beta-Elemene's Regulatory Milestone vs. Isomers

beta-Elemene holds a unique position among the elemane sesquiterpenoids by being approved by the Chinese State Food and Drug Administration (SFDA) as a drug for treating various solid tumors, including brain cancer [1][2]. It is currently available as an injectable formulation for clinical use in China [3]. This clinical validation is a critical differentiator from other elemane isomers (α-, γ-, δ-), which remain at the preclinical research stage and lack regulatory approval for human use.

Clinical Translation Drug Development Regulatory Affairs

Advancing Delivery: beta-Elemene Nano-formulations for Enhanced Bioavailability

Recognizing the inherent limitations of beta-elemene's low solubility and bioavailability, recent patent and research activity is focused on advanced formulations. A notable example is a WIPO patent (WO2024187640) describing a nano-formulation that loads beta-elemene onto DSPE-PEG-coated stanene nanosheets (STNSP) [1]. This system aims to synergistically enhance anti-tumor immunity by polarizing tumor-associated macrophages and selectively killing melanoma cells, a sophisticated application not widely explored for other unformulated sesquiterpenes like curcumol or germacrone [2].

Nanotechnology Drug Delivery Formulation Science

Optimal Application Scenarios for beta-Elemene Based on Evidence


Investigating Mechanisms to Overcome Cisplatin Resistance in Ovarian and Bladder Cancer

beta-Elemene is uniquely suited for studies focused on reversing chemoresistance. Its validated, synergistic effect with cisplatin [1], particularly in resistant ovarian and bladder cancer models, makes it an essential tool compound for elucidating the molecular pathways (e.g., ROS-AMPK, STAT3) involved in sensitizing cancer cells to platinum-based therapies. Procuring a high-purity standard of beta-Elemene (CAS 515-13-9) is critical for reproducible results in these combination studies.

Radiosensitization Research in Non-Small Cell Lung Cancer (NSCLC) and Melanoma

beta-Elemene is a proven radiosensitizer, as demonstrated by its ability to reduce A375 melanoma cell viability from 80% to 61% when combined with radiation [2]. This evidence supports its use as a positive control or lead compound in projects developing new radiosensitizing agents, particularly for challenging cancers like NSCLC and melanoma where radioresistance is a clinical problem. Generic elemene mixtures cannot substitute for this specific, validated activity.

Advanced Formulation Development for Overcoming Poor Oral Bioavailability

The low GI absorption profile of beta-Elemene [3] presents a specific challenge that has driven innovation in drug delivery, including PEGylated liposomes and patent-pending nano-formulations [4][5]. Researchers focused on nanoparticle, liposome, or microemulsion development can use beta-elemene as a model hydrophobic compound with significant therapeutic potential, differentiating it from other sesquiterpenes that lack this established body of formulation research.

Preclinical Studies Aiming for Clinical Translation in Brain Tumors

beta-Elemene is the only elemane isomer with SFDA approval for clinical use, specifically for treating brain tumors [6][7]. For drug development programs targeting glioblastoma or other CNS malignancies, selecting beta-elemene as a starting point or comparator provides a direct link to a known clinical safety and efficacy profile, significantly de-risking the translational pathway compared to unapproved isomers or less-characterized in-class compounds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
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